molecular formula C22H23N3O5S B2757095 N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 864939-63-9

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2757095
CAS RN: 864939-63-9
M. Wt: 441.5
InChI Key: HCFCAOHUYQIYTQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 has shown promising results in preclinical studies as a potent inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system (UPS).

Scientific Research Applications

Electrophysiological Activity

One study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential of similar compounds in cardiac applications. Although the specific compound was not directly mentioned, the research provides insights into the structure-activity relationships important for cardiac electrophysiological modulation (Morgan et al., 1990).

Polymer Science

In polymer science, a new class of optically active polyamides incorporating a similar dioxoisoindolinyl moiety was synthesized, showcasing the potential of these compounds in creating materials with specific optical properties. This indicates the compound's relevance in material science and engineering for applications requiring optically active polymers (Faghihi et al., 2010).

Enzyme Inhibition

Research into carbonic anhydrase inhibitors revealed the synthesis of benzene sulfonamide derivatives incorporating a tetrachlorophthalimide moiety, similar in structure to the compound of interest. These derivatives exhibited potent in vitro inhibition of human carbonic anhydrase isoforms, suggesting potential therapeutic applications in disorders involving aberrant enzyme activity (Sethi et al., 2013).

Molecular Docking and Antimalarial Activity

A theoretical investigation involving antimalarial sulfonamides utilized computational calculations and molecular docking studies to explore the reactivity of N-(phenylsulfonyl)acetamide derivatives. This research highlights the broader potential of sulfonamide-based compounds in drug discovery and development, especially in designing treatments for infectious diseases like malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Antiepileptic Activity

The synthesis and evaluation of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for antiepileptic activity further demonstrate the compound's potential in medicinal chemistry. These derivatives showed significant latency time in seizure threshold methods, suggesting their efficacy as antiepileptic agents (Asadollahi et al., 2019).

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-15-6-3-4-13-25(15)31(29,30)16-11-9-14(10-12-16)20(26)23-18-8-5-7-17-19(18)22(28)24-21(17)27/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFCAOHUYQIYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

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